tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate
Overview
Description
tert-Butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate is a chemical compound with the molecular formula C10H18N4O2S. It is characterized by the presence of a tert-butyl group, a triazole ring, and a mercapto group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a triazole derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
tert-Butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium periodate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding thiols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
tert-Butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The triazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)methyl]carbamate include:
- tert-Butyl (2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
- 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one
- tert-Butyl (3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
- tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group, triazole ring, and mercapto group in this compound gives it distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2S/c1-9(2,3)15-8(14)10-5-6-11-12-7(16)13(6)4/h5H2,1-4H3,(H,10,14)(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNDBGSFUXFDQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NNC(=S)N1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353109 | |
Record name | tert-Butyl [(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24805803 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
519056-65-6 | |
Record name | Carbamic acid, [(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519056-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00353109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.